Aluminumlactate

Description

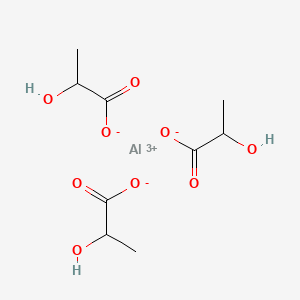

Aluminum lactate (CAS 18917-91-4) is an aluminum salt of lactic acid with the molecular formula C₉H₁₅AlO₉ and a molecular weight of 294.19 g/mol . It is typically a white, odorless powder used in laboratory settings and industrial applications, including the synthesis of chemical compounds and materials science . Key properties include:

- Hazards: Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

- Regulatory Status: Not listed as a carcinogen by OSHA, NTP, or ACGIH .

- Handling: Requires protective equipment (gloves, eye protection) and proper ventilation to avoid dust inhalation .

Properties

IUPAC Name |

aluminum;2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H6O3.Al/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYADVIJALMOEQ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15AlO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99874-23-4 (Parent), 537-02-0 (1/3 aluminum) | |

| Record name | Aluminum, tris(lactato)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099874234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9036989 | |

| Record name | Aluminum lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18917-91-4, 537-02-0, 99874-23-4 | |

| Record name | Tris[2-(hydroxy-κO)propanoato-κO]aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18917-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum, tris(lactato)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099874234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V797H4GG0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reagents and Stoichiometry

This classical method involves the metathesis reaction between barium lactate (Ba(C₃H₅O₃)₂) and aluminum sulfate (Al₂(SO₄)₃). The stoichiometric equation is:

Barium sulfate precipitates as a byproduct, leaving aluminum lactate in solution.

Procedure and Conditions

-

Solution Preparation : Barium lactate is dissolved in deionized water at 60–70°C to enhance solubility.

-

Precipitation : Aqueous aluminum sulfate is added dropwise under vigorous stirring.

-

Filtration : The mixture is filtered to remove insoluble BaSO₄.

-

Crystallization : The filtrate is evaporated under reduced pressure, yielding white crystalline aluminum lactate.

Table 1: Key Parameters for Precipitation Method

| Parameter | Value/Range |

|---|---|

| Temperature | 60–70°C |

| Stirring Rate | 300–500 rpm |

| Final pH | 3.5–4.0 |

| Yield (Theoretical) | 85–90% |

Direct Neutralization of Lactic Acid with Aluminum Hydroxide

Reaction Mechanism

Aluminum hydroxide (Al(OH)₃) reacts with lactic acid (C₃H₆O₃) in a neutralization process:

This method avoids byproduct formation, simplifying purification.

Process Optimization

-

pH Control : Maintain pH 5.0–6.0 to prevent aluminum hydroxide redissolution.

-

Temperature : Conduct reactions at 50–60°C to accelerate kinetics without degrading lactic acid.

-

Stoichiometry : A 1:3 molar ratio of Al(OH)₃ to lactic acid ensures complete conversion.

Synthesis from Aluminum Isopropoxide and Lactic Acid

Alkoxide Route

Aluminum isopropoxide (Al(OⁱPr)₃) reacts with lactic acid in anhydrous conditions:

Isopropanol is distilled off, yielding high-purity aluminum lactate.

Advantages and Limitations

-

Purity : >98% due to absence of inorganic salts.

-

Cost : Higher reagent expenses limit industrial scalability.

Patent-Based Synthesis of Basic Aluminum Lactate

Two-Step Process (JP S5780340A)

Table 2: Industrial-Scale Parameters (Patent Method)

| Parameter | Value/Range |

|---|---|

| Al₂O₃:Lactic Acid Ratio | 0.3–2.0 |

| Reaction Temperature | 80–100°C |

| Reaction Time | 2–4 hours |

| Product pH | 4.5–6.0 |

Sol-Gel Synthesis for Advanced Materials

Methodology

Aluminum nitrate (Al(NO₃)₃·9H₂O) is mixed with lactic acid and ammonium hydroxide (NH₄OH) to form a precursor gel:

Structural Characteristics

-

Precursor Stability : Aluminum lactate’s chelating properties inhibit premature hydrolysis.

-

Fiber Formation : Gel spinning yields mullite fibers (3Al₂O₃·2SiO₂) after calcination.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for Aluminum Lactate Synthesis

| Method | Purity (%) | Scalability | Application Scope |

|---|---|---|---|

| Precipitation | 85–90 | High | Industrial mordants |

| Direct Neutralization | 90–95 | Moderate | Pharmaceuticals |

| Alkoxide Route | >98 | Low | High-purity research |

| Patent-Based | 92–96 | High | Catalysts, cosmetics |

| Sol-Gel | 95–98 | Moderate | Advanced ceramics |

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

Aluminum lactate undergoes pH-dependent hydrolysis, forming aluminum hydroxide and lactic acid:

-

pH 4–6 : Dominant species include Al³⁺ and Al(OH)²⁺, with hydrolysis accelerating under acidic conditions .

-

pH > 6.5 : Solubility decreases sharply, favoring Al(OH)₄⁻ formation .

Table 1: Aluminum Hydrolysis Products at Different pH Levels

| pH Range | Dominant Species | Relative Abundance (%) |

|---|---|---|

| 4.0 | Al³⁺ | 94 |

| 6.0 | Al(OH)₂⁺ | 58 |

| 8.0 | Al(OH)₄⁻ | 98 |

Source: Minteq simulations of Al(OH)₃ equilibria

Complexation with Organic/Inorganic Ligands

Aluminum lactate forms stable complexes with anions like oxalate, citrate, and carbonate:

-

Oxalate : Forms [Al(Ox)₃]³⁻ at pH 4–6, transitioning to Al(OH)₂(Ox)⁻ at pH 8 .

-

Carbonate : Reacts to form Mg₆Al₂(OH)₁₆(CO₃)·4H₂O in refractory systems, suppressing Mg(OH)₂ crystallization .

Table 2: Ligand Complexation Efficiency

| Ligand | % Complexed Al (pH 5) | % Complexed Al (pH 7) |

|---|---|---|

| Oxalate | 99 | 91 |

| Citrate | 97 | 89 |

| Acetate | 91 | 5 |

| EDTA | 100 | 100 |

Data derived from Minteq speciation modeling

Sol-Gel Processing

Aluminum lactate serves as a precursor for alumina-based materials via sol-gel reactions:

-

Mechanism : Hydrolysis generates Al-OH intermediates, which condense into Al-O-Al networks .

-

Applications : Used to synthesize mesoporous alumina for catalysts and membranes .

Redox Behavior in Environmental Systems

In soil remediation, aluminum lactate-modified nanoscale iron particles (LM-NIP) exhibit altered redox dynamics:

-

ORP Trends : LM-NIP systems maintain lower redox potentials (−100 mV vs. −200 mV for bare NIP) after 4 days, slowing pentachlorophenol reduction .

-

Surface Passivation : Lactate coatings reduce reactivity by 40% compared to unmodified particles due to hindered electron transfer .

pH-Dependent Structural Changes in Solution

Aluminum lactate exists as [Al(lactate)₃]₂³⁻ clusters in aqueous solutions, stabilized by hydrogen bonding between α-hydroxy groups .

Scientific Research Applications

Pharmaceutical Applications

Topical Treatments

Aluminum lactate is primarily used in topical formulations due to its astringent and anti-inflammatory properties. It has been shown to effectively treat dermatological conditions such as acne and dermatitis. A study demonstrated that aluminum lactate can significantly reduce inflammation and stinging sensations when applied to the skin . Furthermore, ongoing research is investigating its potential in oral pharmaceutical formulations, where it may enhance the stability and absorption of active ingredients .

Dental Health

A clinical evaluation highlighted the effectiveness of a dental rinse containing 2.18% aluminum lactate for treating dentinal hypersensitivity. Participants using this rinse reported significant reductions in sensitivity compared to a control group over six weeks . This suggests aluminum lactate's role in dental care products could be expanded further.

Cosmetic Applications

Skin Care Products

In cosmetics, aluminum lactate serves as an active ingredient in deodorants and anti-aging creams due to its mild astringent properties and moisturizing effects. Its incorporation into formulations for sensitive skin has become increasingly popular, as it helps to soothe irritation while providing effective moisture retention . Recent innovations have led to its use in high-performance sunscreens and serums aimed at improving skin texture and health.

Antiperspirants

Research comparing aluminum lactate-based antiperspirants with traditional aluminum chloride formulations found that aluminum lactate offers comparable efficacy in reducing perspiration while being better tolerated by the skin . This positions aluminum lactate as a favorable alternative in personal care products focused on minimizing irritation.

Food Industry Applications

Food Preservation

Aluminum lactate is utilized as a stabilizing agent in food products, enhancing shelf life by preventing bacterial growth and stabilizing pH levels. Its application is crucial for the food production industry, which increasingly demands longer-lasting products without compromising safety . The compound's non-toxic profile makes it suitable for various food applications.

Safety and Toxicology Considerations

While aluminum lactate is generally regarded as safe when used appropriately, studies have raised concerns regarding its bioavailability and potential neurological effects at high doses. Research indicates that long-term exposure to certain aluminum compounds may lead to subtle neurological impairments in animal models . Therefore, ongoing monitoring of its usage levels in consumer products is essential to ensure safety.

Data Summary Table

Case Studies

- Topical Application Study : A clinical trial evaluated the effectiveness of a cream containing aluminum lactate for treating inflammatory skin conditions. Results indicated significant improvement in symptoms compared to placebo over four weeks.

- Dental Rinse Evaluation : A double-blind study assessed a dental rinse with aluminum lactate for dentinal hypersensitivity. The test group showed marked improvement in sensitivity scores compared to controls after six weeks of use.

- Cosmetic Formulation Innovation : Recent product developments have successfully integrated aluminum lactate into high-performance sunscreens, demonstrating enhanced moisture retention and reduced irritation compared to traditional formulations.

Mechanism of Action

The mechanism of action of 2-hydroxypropanoic acid aluminium salt involves its ability to chelate metal ions and form stable complexes. This chelation process can alter the hydration and drying behavior of materials, as seen in its application in refractory castables. The formation of hydrotalcite-like compounds is a key aspect of its mechanism, providing enhanced properties to the materials in which it is used .

Comparison with Similar Compounds

Comparison with Similar Aluminum-Based Compounds

Aluminum Phosphate (AP)

- Formula : AlPO₄.

- Applications : Widely used as an adjuvant in vaccines to enhance immune responses .

- Mechanisms : Forms particulate structures that prolong antigen exposure, unlike aluminum lactate, which lacks adjuvant applications in current literature .

- Safety : AP adjuvants are generally considered safe for human use, with extensive clinical validation .

Aluminum Sulfate

- Formula : Al₂(SO₄)₃.

- Applications : Primarily utilized in water treatment for coagulation and pH adjustment .

- Key Differences :

Aluminum Glycinate

- Formula: C₂H₆AlNO₄ (Dihydroxyaluminum aminoacetate).

- Applications : Used in antacid formulations to neutralize gastric acid .

- Structural Contrast: Contains glycine (an amino acid) instead of lactate, altering its reactivity and therapeutic applications .

Aluminium Acetylacetonate

- Formula : Al(C₅H₇O₂)₃.

- Applications : A catalyst in organic synthesis and precursor for metal-organic frameworks (MOFs) .

- Comparison : Unlike aluminum lactate, acetylacetonate derivatives are volatile and used in high-temperature processes .

Sodium Aluminum Lactate

Biological Activity

Aluminum lactate is a compound that has garnered attention in various fields of biological research due to its unique properties and interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of aluminum lactate, focusing on its effects on lung function, absorption and retention of aluminum, and oxidative stress.

Overview of Aluminum Lactate

Aluminum lactate is a salt formed from aluminum and lactic acid. It is commonly used in medical and cosmetic applications due to its astringent properties. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Effects on Lung Biological Activity

Research has demonstrated that aluminum lactate can significantly alter the biological activity of quartz particles when administered intratracheally. In a study involving sheep, the administration of aluminum lactate-treated quartz resulted in reduced inflammatory responses compared to untreated quartz. Key findings include:

- Bronchoalveolar Lavage (BAL) Analysis : The study showed that aluminum lactate treatment led to a decrease in total BAL cells, macrophages, lymphocytes, and neutrophils after 24 days compared to the control group treated with quartz alone.

- Histological Observations : The histological examination revealed that the inflammatory response was significantly attenuated in the group treated with aluminum lactate, indicating its potential protective role against quartz-induced lung toxicity .

Table 1: Summary of BAL Analysis Results

| Parameter | Saline Group | Quartz Group | Al Lactate + Quartz Group |

|---|---|---|---|

| Total BAL Cells | Baseline | Increased | Decreased |

| Macrophages | Baseline | Increased | Decreased |

| Lymphocytes | Baseline | Increased | Decreased |

| Neutrophils | Baseline | Increased | Decreased |

Absorption and Retention of Aluminum

The interaction of aluminum lactate with biological systems also extends to its absorption characteristics. A study examining the effects of carboxyl ligands on aluminum absorption found that aluminum lactate significantly enhanced urinary excretion rates of aluminum compared to aluminum chloride. This suggests that aluminum lactate may facilitate higher absorption rates in certain conditions, particularly in uremic models:

- Uremic Rats : In studies involving uremic rats, the administration of aluminum lactate resulted in a higher urinary excretion rate (55.5 ± 22.7 μg) compared to aluminum chloride (27.4 ± 7.0 μg), indicating that lactate may enhance the bioavailability of aluminum .

Table 2: Urinary Excretion Rates of Aluminum

| Treatment Type | Uremic Rats (μg) | Control Rats (μg) |

|---|---|---|

| Aluminum Chloride | 27.4 ± 7.0 | 11.9 ± 4.3 |

| Aluminum Lactate | 55.5 ± 22.7 | 23.6 ± 8.5 |

Impact on Oxidative Stress

Aluminum exposure is often linked with increased oxidative stress, which can lead to cellular damage and various health issues. A study investigating the effects of aluminum lactate on hepatic oxidant stress found that administration resulted in elevated plasma and liver levels of aluminum, correlating with markers of oxidative stress:

- Oxidative Stress Markers : The study indicated significant increases in liver enzyme markers associated with injury after four weeks of exposure to aluminum lactate, suggesting that while it may have therapeutic applications, caution is warranted regarding its oxidative potential .

Case Study: Effects on Hepatic Indices

In an experimental model using male albino Wistar rats, researchers observed the following:

- Experimental Design : Rats were administered aluminum lactate at doses of 10 mg/kg body weight for four weeks.

- Findings : Elevated levels of oxidative stress markers were noted alongside increased liver injury indicators, highlighting the dual nature of aluminum lactate as both beneficial and potentially harmful depending on dosage and context .

Q & A

(Basic) What are the recommended storage conditions for aluminum lactate to ensure chemical stability during experimental use?

Answer:

Aluminum lactate should be stored in an inert atmosphere at 2–8°C to minimize degradation, as per safety guidelines . However, conflicting evidence suggests that airtight containers at room temperature may suffice if moisture and reactive agents are excluded . To reconcile this:

- Prioritize refrigeration for long-term storage.

- Use desiccants in sealed containers to mitigate hydrolysis.

- Monitor pH and solubility periodically to assess stability .

(Basic) What personal protective equipment (PPE) is essential when handling aluminum lactate in laboratory settings?

Answer:

PPE requirements include:

- Respiratory protection : Use P95 (US) or P1 (EU) particulate filters for minor exposures; OV/AG/P99 respirators for higher-risk scenarios .

- Skin/eye protection : Nitrile gloves, lab coats, and safety goggles to prevent irritation (H315/H319 hazards) .

- Engineering controls : Fume hoods for dust suppression and local exhaust ventilation .

(Advanced) How can researchers design experiments to address contradictions in aluminum lactate’s reported toxicity profiles?

Answer:

Methodological steps include:

Literature review : Cross-reference OSHA, NTP, and ACGIH classifications for acute toxicity (e.g., H335 for respiratory irritation) .

In vitro assays : Perform cytotoxicity tests on human cell lines (e.g., A549 lung cells) to validate irritation thresholds.

Dose-response studies : Use zebrafish models to assess systemic toxicity and compare with existing data .

Statistical analysis : Apply ANOVA to identify significant discrepancies between datasets .

(Advanced) What analytical techniques are most effective for characterizing aluminum lactate’s purity and structural integrity?

Answer:

Recommended techniques:

- Spectroscopy : FTIR to confirm lactate ligand coordination; NMR for solution-phase structural analysis.

- Thermogravimetric analysis (TGA) : Determine hydrate content and decomposition thresholds (e.g., >150°C) .

- Chromatography : HPLC with UV detection to quantify residual lactic acid or aluminum hydroxide impurities .

- X-ray diffraction (XRD) : Verify crystalline phase purity in solid-state samples .

(Advanced) How can researchers optimize the synthesis parameters of aluminum lactate to achieve higher purity yields in aqueous media?

Answer:

Optimization strategies:

pH control : Maintain pH 5–6 during synthesis to prevent aluminum hydroxide precipitation .

Temperature modulation : Conduct reactions at 60–70°C to enhance ligand exchange kinetics .

Stoichiometric adjustments : Use a 3:1 molar ratio of lactic acid to aluminum salt for complete complexation.

Post-synthesis purification : Dialysis (MWCO 500 Da) to remove unreacted precursors .

(Advanced) How should researchers approach conflicting data on aluminum lactate’s environmental impact, given limited ecotoxicity data?

Answer:

Propose a tiered assessment framework:

Bioaccumulation studies : Measure log Kow values to estimate partitioning behavior .

Microcosm experiments : Assess biodegradation in simulated soil/water systems.

Comparative analysis : Benchmark against structurally similar aluminum complexes (e.g., aluminum citrate) .

Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict ecotoxicity endpoints .

(Basic) What first-aid protocols are critical for accidental exposure to aluminum lactate in the lab?

Answer:

Immediate actions:

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin/eye contact : Rinse with water for 15 minutes; consult a physician .

- Ingestion : Do not induce vomiting; provide water for rinsing .

Document all incidents and review PPE compliance post-event .

(Advanced) What methodologies can resolve discrepancies in aluminum lactate’s reported solubility across different solvents?

Answer:

Systematic approaches:

Solvent screening : Test solubility in polar (water, ethanol) vs. non-polar (hexane) solvents at 25°C.

Dynamic light scattering (DLS) : Monitor colloidal formation in aqueous solutions.

Cross-validate data : Compare results with peer studies using standardized USP protocols .

Table 1: Key Physicochemical Properties of Aluminum Lactate

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₉H₁₅AlO₉ | |

| Molecular weight | 294.19 g/mol | |

| Storage temperature | 2–8°C (inert atmosphere preferred) | |

| Solubility in water | High (exact data lacking) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.